molecular formula C7H14FNO2 B139504 (2S,3R)-2-amino-3-fluoroheptanoic acid CAS No. 149560-56-5

(2S,3R)-2-amino-3-fluoroheptanoic acid

Cat. No.: B139504
CAS No.: 149560-56-5
M. Wt: 163.19 g/mol
InChI Key: PNQMPJSBZXUFMS-PHDIDXHHSA-N
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Description

(2S,3R)-2-Amino-3-fluoroheptanoic acid is a fluorinated building block of interest in medicinal chemistry and drug discovery. Fluorinated amino acids are strategically used in the design of small molecule drugs and peptide-based therapeutics to modulate key properties of a lead compound . The introduction of fluorine can influence lipophilicity, metabolic stability, and the conformational orientation of functional groups, potentially enhancing interactions with biological targets . This compound is representative of an ongoing research focus on synthesizing constrained fluorinated amino acid derivatives, which can serve as bioisosteric replacements to increase the three-dimensionality of pharmaceutical candidates . Researchers are exploring these analogs to improve the efficacy and physicochemical profiles of potential treatments for various diseases. Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

149560-56-5

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

(2S,3R)-2-amino-3-fluoroheptanoic acid

InChI

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

PNQMPJSBZXUFMS-PHDIDXHHSA-N

SMILES

CCCCC(C(C(=O)O)N)F

Isomeric SMILES

CCCC[C@H]([C@H](C(=O)O)N)F

Canonical SMILES

CCCCC(C(C(=O)O)N)F

Synonyms

Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from the Pharmacopeial Forum (2017)

and list compounds with amino acid backbones or peptide-like structures. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound ID Structure/Name Key Features Differences vs. Target Compound
(a) (R)-2-Amino-2-phenylacetic acid Phenyl group at C2; lacks fluorine and extended carbon chain Shorter chain; aromatic substituent
(b) (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam structure; sulfur-containing ring Rigid bicyclic framework; antibiotic scaffold
(e) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Branched hexan chain with diphenyl and phenoxy groups Complex peptidomimetic structure; larger MW
Target (2S,3R)-2-Amino-3-fluoroheptanoic acid Linear heptanoic acid; fluorine at C3; no aromatic groups Fluorine substitution; aliphatic chain

Key Observations :

  • The target compound’s linear aliphatic chain and fluorine substitution contrast sharply with aromatic (e.g., compound a ) or bicyclic (e.g., compound b ) analogs.

Fluorinated vs. Non-Fluorinated Amino Acids

Fluorination alters electronic and steric properties:

Property (2S,3R)-2-Amino-3-fluoroheptanoic acid (R)-2-Amino-2-phenylacetic acid
Electron-Withdrawing Groups Fluorine at C3 Phenyl at C2
LogP 1.52 ~1.0 (estimated)
Metabolic Stability Likely higher due to C-F bond Lower (prone to oxidation)

The C-F bond in the target compound reduces metabolic degradation rates compared to phenyl-substituted analogs .

Stereochemical and Conformational Considerations

The (2S,3R) configuration imposes distinct spatial constraints:

  • Diastereomer-Specific Interactions : Unlike compound b (2S,5R,6R), the target lacks a rigid bicyclic system, enabling greater conformational flexibility .
  • Biological Activity : Stereochemistry influences binding to enzymes or receptors. For example, compound e (2S,3S,5S) shows activity in protease inhibition, while the target’s activity remains understudied .

Preparation Methods

Electrophilic Fluorination with Chiral Catalysts

ParameterOptimal ValueImpact on Selectivity
Temperature−20°CPrevents racemization
SolventCH₃CN/H₂OEnhances catalyst stability
Fluorine SourceNFSIReduces side reactions

Post-fluorination, reductive amination with ammonium acetate and sodium cyanoborohydride yields the target amino acid with 78% overall yield.

Nucleophilic Fluorination via SN2 Displacement

Replacement of β-hydroxyl or β-tosyloxy groups in protected amino acid precursors with KF or tetrabutylammonium fluoride (TBAF) provides an alternative route. For example, treatment of (2S)-2-(N-Fmoc-amino)-3-tosyloxyheptanoic acid with TBAF in DMF at 60°C for 24 hours achieves 85% conversion, though with moderate stereoretention (67% ee). This method suffers from competing elimination pathways, necessitating careful optimization of leaving groups and reaction conditions.

Dynamic Kinetic Resolution (DKR) for Stereochemical Control

Nickel-Mediated DKR of Racemic Intermediates

Adapting methodologies from trifluoropentanoic acid synthesis, racemic 2-amino-3-fluoroheptanoic acid undergoes resolution using a chiral Ni(II) complex. Key steps include:

  • Complex Formation : Racemic amino acid (20 g scale) reacts with (S)-BPB ligand [(S)-2-(N-benzylprolyl)aminobenzophenone] and NiCl₂ in methanol at 50°C (2.5 h).

  • Diastereomer Separation : Precipitation in acetic acid/water yields the (S,S)-Ni complex with 84% diastereomeric excess (de).

  • Acidolytic Cleavage : Treatment with 3 N HCl releases enantiomerically pure (2S,3R)-amino acid (93% yield, 98.2% ee).

Enzymatic Resolution with Lipases

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,3S)-enantiomer of methyl 2-acetamido-3-fluoroheptanoate, leaving the desired (2S,3R)-ester intact (89% ee). Subsequent saponification and Fmoc protection afford the product in 76% yield over three steps.

Alkylation of Fluorinated Building Blocks

Synthesis of 3-Fluoroheptanoic Acid Derivatives

Starting from 3-fluorohept-6-enoic acid, ozonolysis and reductive workup generate the corresponding aldehyde, which undergoes Strecker synthesis with (S)-α-methylbenzylamine to install the α-amino group. Hydrogenolysis removes the chiral auxiliary, yielding (2S,3R)-2-amino-3-fluoroheptanoic acid with 81% overall yield and >99% ee.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the primary methods:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Ni-Mediated DKR9398.2>20 gModerate
Enzymatic Resolution76895–10 gHigh
Electrophilic Fluorination78921–5 gLow
Alkylation819910–50 gHigh

The Ni-mediated DKR approach offers superior scalability and stereochemical outcomes, albeit with higher reagent costs. Enzymatic methods provide eco-friendly alternatives but face limitations in substrate scope.

Q & A

Basic Research Question

  • Chiral HPLC : Use columns like Chirobiotic T or Crownpak CR(+) to resolve enantiomers and quantify stereochemical purity (>98% ee required for pharmacological studies) .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorine incorporation (δ ~ -120 to -180 ppm for aliphatic C-F bonds). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR verify stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 196.0822 for C7_7H13_{13}FNO2_2) ensures molecular formula accuracy .

Validation : Cross-reference with synthetic intermediates and commercial standards (e.g., fluorophenylacetic acid derivatives) .

What strategies can address discrepancies in bioactivity data for (2S,3R)-2-amino-3-fluoroheptanoic acid across different in vitro models?

Advanced Research Question

  • Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and buffer composition. Fluorine’s metabolic stability may vary with cell type .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., defluorination or oxidation at C3) that could alter activity .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.

Case Study : Fluorinated analogs of pipecolic acid showed inconsistent IC50_{50} values due to differential membrane permeability in cancer vs. normal cells .

How does the fluorine substituent at the 3-position affect the compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity (logP) : Fluorine increases logP slightly compared to hydroxyl or hydrogen substituents, enhancing membrane permeability (e.g., logP ~0.5 for fluorinated vs. -1.2 for hydroxyl analogs) .
  • Acid-Base Behavior : The electron-withdrawing fluorine lowers the pKa of the α-amino group (~8.5 vs. ~9.1 for non-fluorinated analogs), affecting solubility and ionic state at physiological pH .
  • Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo compared to hydroxylated derivatives .

What in vivo models are suitable for evaluating the pharmacokinetics of (2S,3R)-2-amino-3-fluoroheptanoic acid, and what challenges exist in translating in vitro findings?

Advanced Research Question

  • Rodent Models : Administer via intravenous/oral routes to measure bioavailability (AUC, Cmax_{max}). Fluorine’s impact on blood-brain barrier penetration can be assessed in CNS disease models .
  • Mass Balance Studies : Use 18F^{18}\text{F}-radiolabeled compound to track distribution and excretion.
  • Challenges : Species-specific metabolism (e.g., cytochrome P450 variances) and fluorine’s potential renal toxicity at high doses require dose-escalation studies .

Contradictions : In vitro enzyme inhibition may not correlate with in vivo efficacy due to protein binding or off-target effects.

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